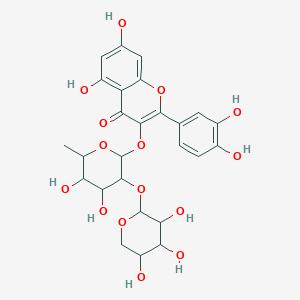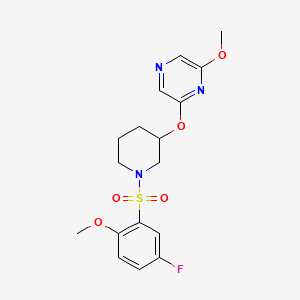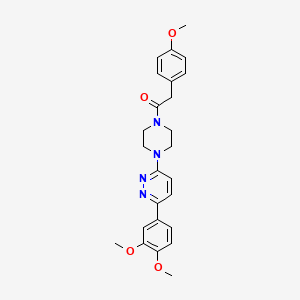![molecular formula C16H21N3O3 B2949877 (2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]-3-methylbutanoic acid CAS No. 956045-60-6](/img/structure/B2949877.png)
(2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]-3-methylbutanoic acid, commonly known as tryptophan ethyl ester, is an amino acid derivative that has gained attention in scientific research due to its potential therapeutic applications. Tryptophan ethyl ester is a modified form of the essential amino acid tryptophan, which is a precursor to the neurotransmitter serotonin.
Applications De Recherche Scientifique
Tryptophan ethyl ester has been studied for its potential therapeutic applications in various fields such as neuroscience, immunology, and cancer research. In neuroscience, tryptophan ethyl ester has been shown to improve cognitive function and reduce anxiety-like behavior in animal models. In immunology, tryptophan ethyl ester has been studied for its immunomodulatory effects, particularly in the context of autoimmune diseases such as multiple sclerosis. In cancer research, tryptophan ethyl ester has been investigated for its potential as a chemopreventive agent due to its ability to inhibit cancer cell growth and induce apoptosis.
Mécanisme D'action
The mechanism of action of tryptophan ethyl ester is not fully understood, but it is believed to be related to its ability to increase serotonin levels in the brain. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. Tryptophan is a precursor to serotonin, and increasing tryptophan availability in the brain has been shown to increase serotonin synthesis. Tryptophan ethyl ester is thought to cross the blood-brain barrier more easily than tryptophan, allowing for increased delivery of tryptophan to the brain.
Biochemical and Physiological Effects:
In addition to its effects on serotonin levels, tryptophan ethyl ester has been shown to have other biochemical and physiological effects. It has been shown to increase levels of the antioxidant glutathione, which may contribute to its neuroprotective effects. Tryptophan ethyl ester has also been shown to reduce inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using tryptophan ethyl ester in lab experiments is its ability to cross the blood-brain barrier, allowing for increased delivery of tryptophan to the brain. However, one limitation is that it is not widely available commercially and must be synthesized in the lab. Additionally, the effects of tryptophan ethyl ester may vary depending on the dose and duration of treatment, making it important to carefully control these variables in experiments.
Orientations Futures
There are several potential future directions for research on tryptophan ethyl ester. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a chemopreventive agent for cancer. Additionally, further research is needed to fully understand the mechanism of action of tryptophan ethyl ester and its effects on other physiological systems such as the immune system.
Méthodes De Synthèse
Tryptophan ethyl ester can be synthesized by reacting tryptophan with ethanol and hydrochloric acid. The reaction takes place at room temperature and yields tryptophan ethyl ester hydrochloride, which can be further purified by recrystallization. Tryptophan ethyl ester can also be synthesized by reacting tryptophan with ethyl chloroformate in the presence of a base such as triethylamine.
Propriétés
IUPAC Name |
(2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-10(2)14(15(20)21)19-16(22)17-8-7-11-9-18-13-6-4-3-5-12(11)13/h3-6,9-10,14,18H,7-8H2,1-2H3,(H,20,21)(H2,17,19,22)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEOONAHJPDLMN-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)NCCC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)NCCC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]-3-methylbutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-2-methyl-3-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2949799.png)
![1-(2,6-Diethylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2949800.png)
![6-ethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B2949801.png)
![2-(4-methoxyphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2949804.png)


![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2949809.png)
![4-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B2949811.png)
![4-ethoxy-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2949812.png)

![(5E)-5-[(2-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2949814.png)

![5-[1-(2-Chloro-5-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2949816.png)